3-(Oxolan-3-yl)propane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

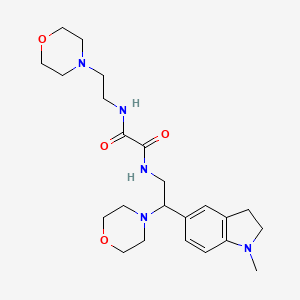

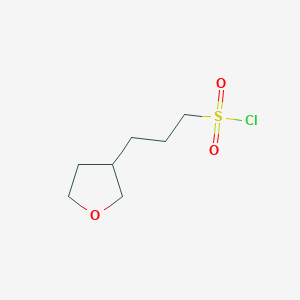

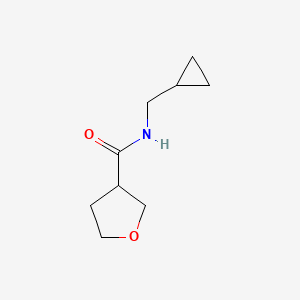

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is an organic compound with the chemical formula C7H13ClO3S . It has a molecular weight of 212.7 . The compound appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(oxolan-3-yl)propane-1-sulfonyl chloride . The Standard InchI is InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2 . The SMILES representation is C1COCC1CCCS(=O)(=O)Cl .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

3-(Oxolan-3-yl)propane-1-sulfonyl chloride, as a chemical intermediate, plays a role in synthesizing sulfonate derivatives with antimicrobial properties. In a study, it was used to introduce sulfopropyl groups into heterocyclic molecules, resulting in compounds with significant activity against various bacteria and fungi. Compounds like 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate demonstrated high antimicrobial efficacy (Fadda, El-Mekawy, & AbdelAal, 2016).

Synthesis and Chemical Reactions

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is useful in synthesizing various chemical compounds. For example, it was utilized in the creation of hydroxyalkanesulfonyl chlorides, which are crucial for different chemical reactions like cyclizations and reactions with tertiary amines (King & Rathore, 1987). Additionally, this chemical has been involved in the preparation of hydroxyethanesulfonyl chloride, a unique compound that is both an alcohol and a sulfonyl chloride (King & Hillhouse, 1983).

Polymer and Surfactant Synthesis

This compound is also significant in the field of polymer and surfactant synthesis. It has been used for the functionalization of dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity, and is instrumental in creating various classes of surfactants (Sikervar, 2014). Furthermore, it plays a role in the synthesis of nucleophilic sulfoalkylation reagents, enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).

Catalytic Applications

In catalysis, this compound has shown potential in facilitating various chemical reactions. For instance, graphene oxide anchored sulfonic acid, synthesized using this compound, demonstrated high catalytic activity in the synthesis of carbonitriles under specific conditions (Zhang et al., 2016).

Electrochemical Applications

In electrochemistry, poly(zwitterionic liquids) functionalized with materials like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride have been used for detecting dopamine at low concentrations, showcasing its utility in sensitive biochemical detections (Mao et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-(oxolan-3-yl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMARWMNQCLLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-3-yl)propane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-3-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2417694.png)

![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)

![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)

![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2417715.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)